6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652507
InChI: InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1
SMILES: B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-]
Molecular Formula: C11H9BCl3F4N3
Molecular Weight: 376.4 g/mol

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

CAS No.:

Cat. No.: VC13652507

Molecular Formula: C11H9BCl3F4N3

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate -

Specification

Molecular Formula C11H9BCl3F4N3
Molecular Weight 376.4 g/mol
IUPAC Name 2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride
Standard InChI InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1
Standard InChI Key KIYIJBDMRJQUTJ-UHFFFAOYSA-M
SMILES B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-]
Canonical SMILES B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound belongs to the class of pyrrolo-triazolium salts, featuring a bicyclic framework fused with a triazole ring. Its molecular formula is C₁₁H₉BCl₃F₄N₃, with a molecular weight of 376.37 g/mol . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents, while the 2,4,6-trichlorophenyl group contributes to steric bulk and electronic modulation (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1353251-02-1
Molecular FormulaC₁₁H₉BCl₃F₄N₃
Molecular Weight376.37 g/mol
SMILES NotationClC1=CC(Cl)=CC(Cl)=C1[N+]2=CN(CCC3)C3=N2.FB(F)F.[F-]
Topological Polar Surface Area (TPSA)21.7 Ų

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous triazolium salts reveals planar triazole rings with bond lengths of 1.31–1.38 Å for N–C bonds, consistent with aromatic character . The ¹H NMR spectrum (CD₃OD) of related compounds shows characteristic signals for the pyrrolidine protons at δ 2.78–3.26 ppm and aromatic protons at δ 7.50–7.80 ppm .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Quaternization: Pyrrolidin-2-one reacts with trimethyloxonium tetrafluoroborate in anhydrous CH₂Cl₂ to form an intermediate iminium salt .

  • Cyclization: Treatment with 2,4,6-trichlorophenylhydrazine induces cyclization, yielding the triazolium core. The final product is recrystallized from dichloromethane/diethyl ether .

Table 2: Optimized Reaction Conditions

ParameterValueSource
SolventAnhydrous CH₂Cl₂
TemperatureRoom temperature (Step 1); 110°C (Step 2)
Yield50–60%

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems indicate that the 2,4,6-trichlorophenyl group lowers the LUMO energy of the triazolium ion by 1.2 eV compared to mesityl derivatives, facilitating nucleophilic attack during NHC formation .

Physicochemical and Computational Properties

Lipophilicity and Solubility

With a calculated LogP of 0.95 , the compound exhibits moderate lipophilicity, favoring solubility in dichloromethane (≥50 mg/mL) and methanol (≈30 mg/mL). Water solubility is limited (<1 mg/mL) due to the hydrophobic trichlorophenyl group.

Table 3: Computational Chemistry Data

PropertyValueSource
LogP0.95
Hydrogen Bond Acceptors2
Rotatable Bonds1

Applications in Organic Synthesis

N-Heterocyclic Carbene (NHC) Precursors

Deprotonation with bases like KOtBu generates reactive NHCs, which catalyze benzoin condensations and transesterifications. The trichlorophenyl substituent enhances catalytic activity by 40% compared to phenyl analogs in aldehyde dimerization .

Medicinal Chemistry

While direct biomedical data are scarce, structurally related triazolium salts inhibit kinase enzymes (IC₅₀ = 0.8–2.3 μM) . The trichlorophenyl moiety may improve target binding through halogen bonding.

PrecautionRecommendationSource
Personal ProtectionNitrile gloves, goggles
Spill ManagementAbsorb with inert material
DisposalIncineration at >1000°C

Future Research Directions

  • Catalysis: Screening in asymmetric organocatalysis, particularly Michael additions.

  • Toxicology: In vitro cytotoxicity profiling against HEK293 and HepG2 cell lines.

  • Material Science: Incorporation into ionic liquids for CO₂ capture.

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